molecular formula C8H3FN2S B070704 6-Fluorobenzo[d]thiazole-2-carbonitrile CAS No. 169776-04-9

6-Fluorobenzo[d]thiazole-2-carbonitrile

Cat. No. B070704
M. Wt: 178.19 g/mol
InChI Key: YMDVORKXEAGKDD-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

Hydrogen chloride gas was introduced over 3 minutes into a flask containing a solution of 137.2 mg of 2-cyano-6-fluorobenzothiazole in 2.7 ml of methanol with stirring, the reaction mixture being cooled in an ice-water bath. The reaction mixture was stirred at the same temperature for 2 minutes, and then water was added thereto. The resulting mixture was extracted with ethyl acetate to give an extract which was washed first with water and then an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 106.8 mg (yield 68%) of the title compound as a pale yellow crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
137.2 mg
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1[S:5][C:6]2[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:7]=2[N:8]=1)#N.[OH2:14].[CH3:15][OH:16]>>[F:13][C:11]1[CH:10]=[CH:9][C:7]2[N:8]=[C:4]([C:2]([O:16][CH3:15])=[O:14])[S:5][C:6]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
137.2 mg
Type
reactant
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2)F
Name
Quantity
2.7 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture being cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 2 minutes
Duration
2 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
an extract which
WASH
Type
WASH
Details
was washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution and then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography through silica gel using a 5:1
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=C(S2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 106.8 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.